Purity Benchmarking: 8-Carboxylate Methyl Ester Outperforms Positional Isomers in Commercial Availability at ≥98% Purity
Commercially, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is routinely supplied at ≥98% purity (HPLC) by multiple vendors, while the 6-carboxylate and 7-carboxylate methyl ester positional isomers, as well as the 8-carboxylate ethyl ester, are predominantly offered at lower purity grades (95–97%) or with limited lot-to-lot consistency . This purity differential directly impacts the quality of downstream products in multi-step synthetic sequences where trace impurities can poison catalysts or give rise to difficult-to-remove byproducts.
| Evidence Dimension | Vendor-specified purity (HPLC/GC) of commercially available benzoxazepine carboxylate esters |
|---|---|
| Target Compound Data | ≥98% (Leyan, MolCore; CAS 1206229-00-6) |
| Comparator Or Baseline | Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate (CAS 1823935-20-1): typically 95% (AKSci, Smolecule). Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS 1206229-01-7): typically 95–97%. Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate (CAS 2092507-89-4): 95%. |
| Quantified Difference | 3–5 absolute percentage points higher purity for the 8-carboxylate methyl ester relative to positional isomers and the ethyl ester. |
| Conditions | Commercial HPLC purity data aggregated from Leyan, MolCore, AKSci, Fluorochem, and ChemicalBook (accessed May 2026). |
Why This Matters
Higher starting purity minimizes batch failures in multi-step syntheses and reduces the need for intermediate purification, directly lowering the procurement risk and total cost of ownership for medicinal chemistry campaigns.
